8-Br-NAD+ is classified under nucleotide analogues and is synthesized for use in various biochemical applications. Its molecular formula is , with a molecular weight of approximately 742.3 g/mol in its free acid form . The compound is primarily sourced from specialized chemical suppliers and research laboratories that focus on biochemical reagents.
The synthesis of 8-Br-NAD+ typically involves several steps, including:
The process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.
The molecular structure of 8-Br-NAD+ features two nucleotides linked by a phosphate group. The presence of bromine at the 8-position affects its biochemical properties, making it a useful analogue for studying enzyme interactions and metabolic pathways.
Key structural data include:
8-Br-NAD+ participates in various biochemical reactions similar to its parent compound, nicotinamide adenine dinucleotide. It can act as a substrate for enzymes such as ADP-ribosyl cyclase, facilitating the production of cyclic adenosine diphosphate ribose (cADPR) from NAD+ .
Additionally, it can serve as a competitive inhibitor in reactions involving NAD+-dependent enzymes, providing insights into enzyme kinetics and mechanisms.
The mechanism of action for 8-Br-NAD+ primarily revolves around its role as a substrate in enzymatic reactions. Upon entering a reaction, it undergoes cleavage by enzymes such as sirtuins or poly(ADP-ribose) polymerases, leading to the release of nicotinamide and other products .
This process is crucial for understanding cellular signaling pathways related to energy metabolism, DNA repair, and aging processes. The presence of bromine alters the electronic properties of the molecule, potentially enhancing its reactivity compared to standard NAD+.
8-Br-NAD+ has several applications in scientific research:
8-Br-NAD+ sodium serves as an alternative substrate for the ectoenzyme CD38, which catalyzes the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR)—a potent calcium-mobilizing secondary messenger. The bromine substitution at the C8 position of the adenine ring alters the molecule’s electronic properties and steric profile, enhancing its resistance to enzymatic cleavage while permitting binding to CD38’s catalytic site. Studies indicate that 8-Br-NAD+ undergoes slower conversion to 8-Br-cADPR compared to native NAD+, resulting in prolonged intracellular calcium signaling due to reduced degradation kinetics [4] [9]. This property makes it a valuable probe for dissecting cADPR-dependent pathways without the confounding effects of rapid metabolite turnover.
Beyond its role as a substrate, 8-Br-NAD+ sodium functions as a competitive inhibitor for multiple NAD+-consuming enzymes. Its modified adenine ring creates steric hindrance within the NAD+-binding pocket of dehydrogenases and oxidoreductases, disrupting redox cofactor utilization. Kinetic analyses reveal a 3–5-fold higher binding affinity (Ki = 12 ± 2 μM) for glyceraldehyde-3-phosphate dehydrogenase (GAPDH) compared to NAD+ (Km = 35 μM), attributed to halogen bonding interactions with conserved residues. The table below summarizes inhibition constants for key enzymes:
Table 1: Competitive Inhibition Constants of 8-Br-NAD+ Sodium
Enzyme | Ki (μM) | Native NAD+ Km (μM) |
---|---|---|
GAPDH | 12 ± 2 | 35 |
Lactate Dehydrogenase | 28 ± 4 | 60 |
Malate Dehydrogenase | 45 ± 6 | 85 |
This competitive blockade alters metabolic flux, particularly in glycolysis and mitochondrial respiration, providing insights into NAD+-dependent metabolic regulation [2] [4].
8-Br-NAD+ sodium directly suppresses PARP1/2 activity by occupying the NAD+ catalytic site but failing to initiate poly(ADP-ribosyl)ation. Structural modeling shows that the C8-bromine sterically clashes with conserved tryptophan residues (Trp318 in PARP1), preventing productive conformation changes required for ADP-ribose transfer. Cellular assays using H2O2-induced DNA damage demonstrate a 70% reduction in PAR polymer formation in cells pretreated with 8-Br-NAD+ compared to controls. This inhibition preserves intracellular NAD+ pools, indirectly enhancing SIRT1 activity by preventing NAD+ depletion—a phenomenon termed the "PARP-SIRT competition axis" [5] [7] [10].
Sirtuins (SIRT1–7), NAD+-dependent deacylases regulating metabolism and stress responses, exhibit reduced activity with 8-Br-NAD+ sodium due to disrupted coordination within the NAD+-binding Rossmann fold. Biochemical assays show 60–80% lower deacetylation efficiency for SIRT1 when using acetyl-p53 as a substrate, as bromination impedes nucleophilic attack required for intermediate formation. Notably, 8-Br-NAD+ does not affect sirtuin expression but induces conformational shifts that release zinc ions from the conserved tetrathiolate domain (Cys371/374/395/398 in SIRT1), further destabilizing the catalytic interface [3] [6].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6